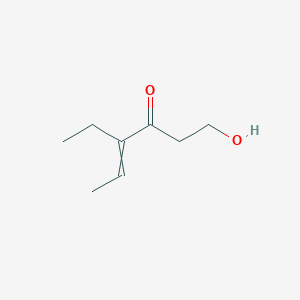
4-Ethyl-1-hydroxyhex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-hydroxyhex-4-en-3-one is an organic compound with the molecular formula C8H14O2 It contains a hydroxyl group and a ketone group, making it a versatile compound in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-hydroxyhex-4-en-3-one can be achieved through various methods. One common approach involves the aldol condensation of ethyl ketone with an aldehyde, followed by dehydration and reduction steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-hydroxyhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The double bond allows for electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-Ethyl-1-oxohex-4-en-3-one or 4-Ethyl-1-carboxyhex-4-en-3-one.
Reduction: Formation of 4-Ethyl-1-hydroxyhexan-3-one.
Substitution: Formation of 4-Ethyl-1-halohex-4-en-3-one.
Scientific Research Applications
4-Ethyl-1-hydroxyhex-4-en-3-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-hydroxyhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-hydroxyhex-1-en-3-one
- 4-Ethyl-1-hexene
- 3-hydroxy-(E)-4-hexen-2-one .
Uniqueness
4-Ethyl-1-hydroxyhex-4-en-3-one is unique due to its specific combination of functional groups and the presence of a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
62672-76-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-ethyl-1-hydroxyhex-4-en-3-one |
InChI |
InChI=1S/C8H14O2/c1-3-7(4-2)8(10)5-6-9/h3,9H,4-6H2,1-2H3 |
InChI Key |
JBGFYIRHRUELGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


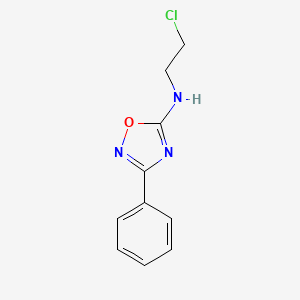
![1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14525788.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one](/img/structure/B14525798.png)
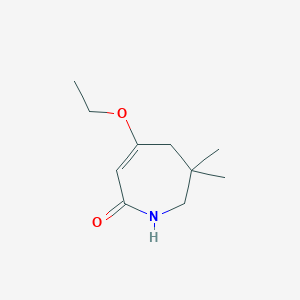
![8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14525807.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline](/img/structure/B14525814.png)
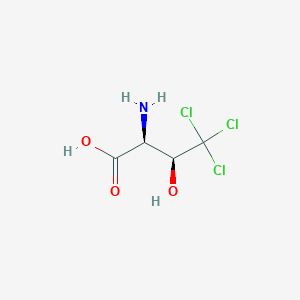
![2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione](/img/structure/B14525829.png)
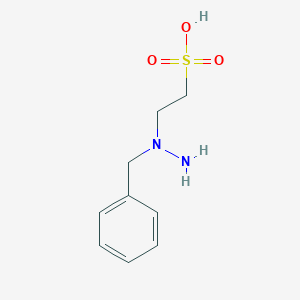
![5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14525839.png)
![2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B14525842.png)
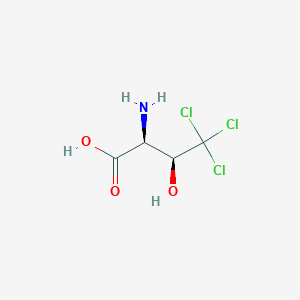
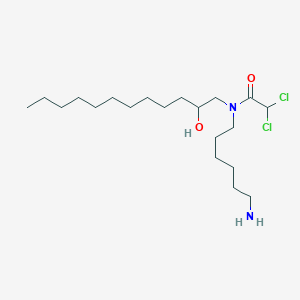
![1-(7-Azabicyclo[4.1.0]heptan-7-yl)-2,2,3,3-tetramethylbutan-1-one](/img/structure/B14525855.png)
